molecular formula C13H16O2 B178206 肉桂酸丁酯 CAS No. 105581-25-7

肉桂酸丁酯

货号 B178206
CAS 编号: 105581-25-7
分子量: 204.26 g/mol
InChI 键: OHHIVLJVBNCSHV-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Butyl cinnamate is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, butyl ester; Butyl 3-phenylacrylate; Butyl 3-phenylpropenoate; Butyl β-phenylacrylate .


Synthesis Analysis

Butyl cinnamate can be synthesized through various methods. One such method involves the use of an N–N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine . The presence of the butyl substituent potentiates its biological response .


Molecular Structure Analysis

The molecular weight of Butyl cinnamate is 204.2649 . The IUPAC Standard InChI is InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+ .


Chemical Reactions Analysis

Butyl cinnamate has been found to have antimicrobial activity. It was the most potent compound (MIC = 626.62 µM) against all tested strains . In general, the ester derivatives were more bioactive than the amide derivatives .


Physical And Chemical Properties Analysis

Butyl cinnamate has a molecular weight of 204.26 . Its elemental analysis shows that it contains 76.44% Carbon, 7.90% Hydrogen, and 15.66% Oxygen .

科学研究应用

抗菌活性

肉桂酸丁酯在抗菌应用领域显示出潜力。陈桂珍(2012 年)的研究评估了其对大肠杆菌和金黄色葡萄球菌等细菌的有效性,(陈桂珍,2012)。这表明其在食品保鲜和其他需要抗菌性能的领域中可能发挥作用。

合成技术

一些研究集中于使用各种催化剂和方法合成肉桂酸丁酯。例如,孙明良(2006 年)使用硅钨酸作为催化剂,获得了很高的产率 (孙明良,2006)。此类研究对于在工业规模上开发高效、经济的肉桂酸丁酯生产方法至关重要。

UV 固化薄膜

已经探索了使用肉桂酸丁酯开发 UV 固化薄膜。魏武等人(2013 年)合成了可以在紫外光下固化的丁基橡胶衍生物 (魏武等,2013)。这种创新方法在创建用于生物医学和其他应用的非浸出涂层方面具有应用。

潜在的抗菌剂

肉桂酸丁酯的体外抗菌活性已得到评估。根据 O. Stefanović 等人(2015 年)的说法,它表现出抗菌特性,尽管其有效性与其他肉桂酸酯相比有所不同。这为其在开发新的抗菌剂中使用开辟了道路。

催化和化学合成

已经对用于生产肉桂酸丁酯的催化方法进行了研究。例如,王卫华(2009 年)使用微波辐射和磷钨酸作为催化剂 (王卫华,2009)。此类研究对于化学工业至关重要,特别是在酯及其相关化合物的生产中。

作用机制

The mechanism of action of Butyl cinnamate involves direct interaction with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

安全和危害

Butyl cinnamate can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

属性

IUPAC Name

butyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHIVLJVBNCSHV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour
Record name Butyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble to insoluble in water, miscible (in ethanol)
Record name Butyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.008-1.014
Record name Butyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl cinnamate

CAS RN

538-65-8
Record name Butyl cinnamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL CINNAMATE
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-phenyl-, butyl ester
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Record name Butyl cinnamate
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Record name BUTYL CINNAMATE
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Synthesis routes and methods

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), BuOH (10 mL) and toluene (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with ethylacetate (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Butyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C4H9) is isolated in 94% yield. 1H-NMR (CDCl3, 300 MHz) δ7.48 (1H, d), 7.25 (2H, m), 7.11 (3H, m), 6.23 (1H, m), 3.98 (2H, t), 1.45 (2H, m), 1.19 (2H, m), 0.74 (3H, t); 13C-NMR (CDCl3, 75.4 MHz) δ166.5, 144.2, 134.4, 129.9, 127.9, 118.2, 64.0, 30.7, 19.1, 13.6.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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